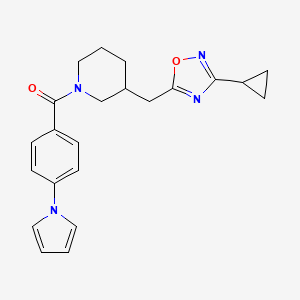

![molecular formula C20H17N3O6S2 B2519787 2-[(5Z)-5-[(4-乙氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]-N-(2-羟基-4-硝基苯基)乙酰胺 CAS No. 476664-10-5](/img/structure/B2519787.png)

2-[(5Z)-5-[(4-乙氧基苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]-N-(2-羟基-4-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of thiazolidine-based acetamides, which are of significant interest due to their potential biological activities. The structure suggests the presence of a thiazolidine core, substituted with various functional groups that could impart the molecule with unique physical, chemical, and biological properties.

Synthesis Analysis

Based on the provided data, the synthesis of related thiazolidine acetamide derivatives has been explored. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for their biological activities . These compounds, including 4k and 4l, have shown promising antioxidant and anti-inflammatory activities, suggesting a potential method for the synthesis of the compound that may involve similar intermediates or reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial in determining their biological activity. The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the conformation and potential reactive sites of these molecules . The comparison with related structures could help in understanding the molecular geometry and electronic distribution in the compound of interest, which is essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided data, the reactivity of similar thiazolidine acetamide derivatives can be inferred. These compounds may undergo various chemical reactions, including oxidation-reduction, addition, or substitution, which could be influenced by the presence of electron-donating or withdrawing groups on the thiazolidine ring. The antioxidant activity observed in some derivatives suggests that these compounds can participate in electron transfer reactions, neutralizing free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-based acetamides are likely to be influenced by their molecular structure. The presence of different substituents, such as the ethoxyphenyl and hydroxy-nitrophenyl groups, would affect the compound's solubility, stability, and overall reactivity. The antioxidant and anti-inflammatory activities of related compounds indicate that the compound may also possess these properties, which could be attributed to the specific arrangement of functional groups and the inherent stability of the thiazolidine ring .

科学研究应用

科学研究中的噻唑烷酮衍生物

生物活性与应用: 噻唑烷酮及其衍生物以其广泛的生物活性而闻名。由于其抗菌、抗肿瘤和抗糖尿病特性,这些化合物已被广泛研究,以评估其在治疗各种疾病中的潜力。噻唑烷酮核是一种含硫和氮的杂环化合物,已显示出重要的药理学意义,并存在于多种商业药品中。研究表明,噻唑烷酮在药物化学中具有广阔的前景,突出了其多样的生物学潜力以及对合成具有此部分的化合物的持续兴趣 (Santos 等人,2018).

合成发展和绿色方法: 噻唑烷酮衍生物的合成随着时间的推移而演变,并纳入了绿色化学原理以增强选择性、纯度、产物收率和药代动力学活性。此类方法旨在实现可持续发展,重点关注环境友好型方法和成本效益。合成方法的进步表明噻唑烷酮衍生物在药物发现和开发中正在不断演变和发挥重要作用 (Sahiba 等人,2020).

属性

IUPAC Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S2/c1-2-29-14-6-3-12(4-7-14)9-17-19(26)22(20(30)31-17)11-18(25)21-15-8-5-13(23(27)28)10-16(15)24/h3-10,24H,2,11H2,1H3,(H,21,25)/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADXBGIKGJGFF-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)